molecular formula C9H11Cl B3024688 1-(2-Chloroethyl)-4-methylbenzene CAS No. 32327-68-7

1-(2-Chloroethyl)-4-methylbenzene

Cat. No.: B3024688
CAS No.: 32327-68-7
M. Wt: 154.63 g/mol
InChI Key: TWIWWNQQAVOIQJ-UHFFFAOYSA-N
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Description

Structural Classification and Significance within Chlorinated Aromatic Hydrocarbons

Structurally, 1-(2-Chloroethyl)-4-methylbenzene is classified as a chlorinated aromatic hydrocarbon. evitachem.comtaylorandfrancis.com This class of compounds consists of an aromatic ring system to which one or more chlorine atoms are attached. taylorandfrancis.comwikipedia.org The key structural features of this compound are:

A benzene (B151609) ring, which provides aromatic character. evitachem.com

A two-carbon ethyl chain attached to the ring, with a chlorine atom on the terminal carbon (the beta position). evitachem.com

A methyl group attached to the benzene ring at the para-position relative to the chloroethyl group. evitachem.com

Chlorinated aromatic hydrocarbons are significant due to their widespread industrial applications and their environmental persistence. taylorandfrancis.comwisdomlib.org Many of these compounds, such as polychlorinated biphenyls (PCBs) and some pesticides, have been used extensively due to their chemical stability and insulating properties. taylorandfrancis.com However, this stability also contributes to their persistence in the environment, leading to concerns about their potential health effects. taylorandfrancis.comwisdomlib.org The study of compounds like this compound is important for understanding the behavior and reactivity of this class of chemicals.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₉H₁₁Cl
Molecular Weight 154.63 g/mol
IUPAC Name This compound
CAS Number 32327-68-7
Boiling Point ~150 °C
Density ~1.06 g/cm³
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758).

Data sourced from PubChem and EvitaChem. nih.govevitachem.com

Historical Context of Related Halogenated Aromatic Compounds

The history of halogenated aromatic hydrocarbons is marked by both significant industrial utility and subsequent environmental and health-related scrutiny. Compounds like dichlorodiphenyltrichloroethane (DDT) were widely used as effective insecticides in the mid-20th century. iloencyclopaedia.orgnc.gov Similarly, polychlorinated biphenyls (PCBs) were employed in a variety of industrial applications, including as coolants and lubricants in electrical equipment, due to their excellent dielectric properties and resistance to heat. taylorandfrancis.com

However, the chemical stability that made these compounds valuable also led to their accumulation in the environment and in biological tissues. taylorandfrancis.comstanford.edu The discovery of their persistence and potential for adverse health effects led to widespread bans on the production and use of many of these substances in the 1970s. taylorandfrancis.com This historical context has driven further research into the environmental fate and toxicology of all chlorinated hydrocarbons, including less common compounds like this compound.

Current Research Relevance and Scope for this compound

In contemporary organic chemistry, this compound is primarily of interest as a synthetic intermediate and a model compound for studying chemical reactions. evitachem.com Its bifunctional nature—possessing both a reactive alkyl chloride and an aromatic ring—makes it a versatile building block.

Key areas of research and application include:

Intermediate in Organic Synthesis: It serves as a precursor in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. evitachem.comontosight.ai The chloroethyl group can be readily modified through various reactions.

Study of Reaction Mechanisms: The compound is used to study various reaction types. evitachem.com The presence of the chlorine atom makes the side chain susceptible to nucleophilic substitution reactions (S_N2 mechanism), where the chlorine is replaced by other functional groups like amines or alcohols. evitachem.com It can also undergo elimination reactions in the presence of a strong base to form an alkene. evitachem.com Furthermore, the substituted benzene ring can participate in electrophilic aromatic substitution reactions. evitachem.com

The synthesis of this compound itself can be achieved through methods such as the halogenation of toluene (B28343) using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). evitachem.com An alternative route involves the chlorination of 4-methylphenethyl alcohol. evitachem.com These synthetic pathways and subsequent reactions are central to its utility in modern chemical research.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
1-bromo-4-chlorobenzene
1-chloro-3-nitrobenzene
1,2,3-trichlorobenzene
1,2,4-trichlorobenzene
1,3,5-trichlorobenzene
2,4,5-T (2,4,5-trichlorophenoxyacetic acid)
2,4-D (2,4-dichlorophenoxyacetic acid)
4-methylphenethyl alcohol
Benzene
Benzyl (B1604629) chloride
Benzoyl chloride
Carbon tetrachloride
Chlordane
Chlorobenzene
Chloroform
DDT (dichlorodiphenyltrichloroethane)
Dichlorobenzene
Hexachlorobenzene
m-dichlorobenzene
Methylene chloride
Monochlorobenzene
p-dichlorobenzene
Phosphorus trichloride
Polychlorinated biphenyls (PCBs)
Tetrachloroethylene
Thionyl chloride

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloroethyl)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIWWNQQAVOIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20297415
Record name 1-(2-chloroethyl)-4-methylbenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32327-68-7
Record name NSC115886
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115886
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-chloroethyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 2 Chloroethyl 4 Methylbenzene

Direct Halogenation Approaches to p-Tolyl Ethyl Halides

Direct halogenation methods provide a straightforward route to introduce a chloroethyl group onto a toluene-derived substrate.

Halogenation of Toluene (B28343) Derivatives

The direct chlorination of toluene derivatives is a primary method for synthesizing chlorinated toluene compounds. evitachem.com This process typically involves the reaction of toluene or its derivatives with a chlorinating agent, often in the presence of a catalyst. evitachem.commdpi.com

Common reagents for the direct chlorination of toluene derivatives to produce compounds like 1-(2-chloroethyl)-4-methylbenzene include phosphorus trichloride (B1173362) (PCl₃) and thionyl chloride (SOCl₂). evitachem.comgoogle.com The reactions are generally carried out under reflux conditions and may utilize an inert atmosphere, such as nitrogen, to prevent unwanted oxidation. evitachem.com

The chlorination of toluene is a classic example of an electrophilic substitution reaction. The methyl group on the toluene ring is an electron-donating group, which activates the phenyl ring for electrophilic attack and directs incoming substituents to the ortho and para positions. mdpi.com

ReagentConditions
Phosphorus Trichloride (PCl₃)Reflux, inert atmosphere evitachem.com
Thionyl Chloride (SOCl₂)Reflux, inert atmosphere evitachem.com

This table summarizes common reagents and conditions for the direct chlorination of toluene derivatives.

The selectivity of the chlorination reaction is significantly influenced by various reaction parameters. For instance, in the chlorination of toluene, temperature plays a crucial role. Increasing the reaction temperature can lead to a higher conversion of toluene but may also affect the distribution of isomers (ortho-, meta-, para-) and the formation of dichlorinated byproducts. mdpi.com For example, studies have shown that as the temperature increases, the selectivity for p-chlorotoluene can decrease while the formation of dichlorotoluenes increases. mdpi.com

The choice of catalyst is another critical factor. Lewis acids are often employed to facilitate the electrophilic substitution. mdpi.com The nature of the catalyst can influence whether chlorination occurs on the aromatic ring or on the side chain (benzylic position). mdpi.comwustl.edu For instance, certain ionic liquid catalysts have been shown to favor ring chlorination over side-chain chlorination. mdpi.com In contrast, reactions carried out in the presence of light tend to proceed via a free-radical mechanism, leading to substitution on the methyl group, forming products like benzyl (B1604629) chloride. quora.com

Synthetic Routes via Phenethyl Alcohol Derivatives

An alternative approach to synthesizing this compound involves the chlorination of phenethyl alcohol derivatives. This method offers a different pathway that can be advantageous depending on the availability of starting materials and desired product purity.

Chlorination of Phenethyl Alcohols using Triphenylphosphine (B44618)

A well-established method for converting alcohols to alkyl chlorides is through the use of triphenylphosphine (PPh₃) in combination with a chlorine source. One common reagent system is triphenylphosphine and carbon tetrachloride, which is effective for converting primary and secondary alcohols. rsc.org Another approach involves the use of triphosgene (B27547) in the presence of a base like pyridine. nih.gov This method has been shown to be effective for the chlorination of α-phenyl and α-methyl phenethyl alcohols, providing the corresponding primary alkyl chlorides in high yields. nih.gov The reaction mechanism for these types of chlorinations often proceeds via an SN2 pathway. nih.gov

Optimized Conditions for Alcohol Chlorination and Purification

Optimizing the conditions for the chlorination of alcohols is crucial for achieving high yields and purity. For primary and secondary alcohols, reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are often preferred as they operate under milder, less acidic conditions, which helps to avoid acid-catalyzed rearrangements. yufenggp.com When using thionyl chloride, the reaction is often performed in a solvent such as dichloromethane (B109758). nih.gov The addition of a base, like pyridine, is often necessary to neutralize the HCl generated during the reaction. youtube.com

Purification of the final product, this compound, is typically achieved through techniques such as flash chromatography. rsc.org For example, after the reaction is complete, the crude product can be adsorbed onto silica (B1680970) gel and then purified by eluting with a suitable solvent system, such as a mixture of diethyl ether and petroleum ethers. rsc.org

Reagent SystemSubstrateConditionsYield
Triphosgene/Pyridineα-Methyl Phenethyl AlcoholDichloromethane, Reflux86% nih.gov
p-Toluenesulfonyl chloride/Triethylamine/DMAP1-(2-chloroethyl)cyclopropanol-93% rsc.org

This table presents examples of optimized conditions for alcohol chlorination from research findings.

Industrial Scale Synthesis Considerations and Process Optimization

Transitioning a synthetic route for this compound from the laboratory to an industrial scale requires rigorous process optimization to ensure safety, economic viability, and sustainability. Key considerations include reaction conditions, catalyst efficiency, and product purification.

For a process like the Friedel-Crafts acylation/reduction pathway, optimization would focus on several parameters. The choice of solvent is critical; for example, dichloromethane is often used at lab scale, but alternative solvents might be sought for industrial use due to environmental or safety concerns. youtube.comgoogle.com Catalyst loading and recovery are also major economic drivers. Minimizing the amount of Lewis acid (e.g., AlCl₃) required and implementing a system for its recovery or regeneration is crucial. Reaction temperature and pressure must be carefully controlled to manage reaction rates, prevent side reactions, and ensure operational safety.

Table 3: Industrial Process Optimization Parameters
ParameterObjectiveKey Considerations
CatalystMaximize efficiency and minimize costSelection (e.g., Lewis acids, metal catalysts), loading, recovery, and regeneration.
SolventEnsure safety and environmental complianceToxicity, flammability, boiling point, and recyclability.
Temperature & PressureOptimize reaction rate and selectivityBalancing kinetics vs. side reactions, energy consumption, and equipment limitations.
Process TypeMaximize throughput and consistencyChoice between batch, semi-batch, or continuous flow processes.
PurificationAchieve desired product purityMethods like extraction, distillation; energy efficiency; solvent recovery.
Waste ManagementMinimize environmental impactTreatment of aqueous and organic waste streams, by-product valorization.

Chemical Reactivity and Mechanistic Investigations of 1 2 Chloroethyl 4 Methylbenzene

Nucleophilic Substitution Reactions at the Chloroethyl Moiety

The carbon-chlorine bond in the ethyl side chain is polarized, rendering the carbon atom attached to the chlorine electrophilic and thus a target for nucleophilic attack. As a primary alkyl halide, 1-(2-chloroethyl)-4-methylbenzene strongly favors the S_N2 (Substitution Nucleophilic Bimolecular) mechanism due to the low steric hindrance around the reaction center and the high energy of a potential primary carbocation intermediate that would be required for an S_N1 pathway. msu.edumasterorganicchemistry.com

Detailed Mechanistic Analysis of S_N2 Pathways

The S_N2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (the chloride ion) departs. msu.edu The mechanism for the reaction of this compound can be detailed as follows:

Backside Attack: The incoming nucleophile (Nu:⁻) approaches the electrophilic carbon atom from the side opposite to the chlorine atom (a 180° trajectory relative to the C-Cl bond). masterorganicchemistry.com This "backside attack" minimizes steric repulsion and allows for optimal orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the C-Cl bond's lowest unoccupied molecular orbital (LUMO).

Pentacoordinate Transition State: As the nucleophile forms a bond with the carbon, the C-Cl bond begins to break. This occurs via a high-energy transition state in which the carbon atom is momentarily pentacoordinate, with partial bonds to both the incoming nucleophile and the departing chloride ion. masterorganicchemistry.com The geometry around the carbon atom changes from tetrahedral to trigonal bipyramidal in this transient state.

Product Formation: The C-Cl bond fully breaks, with the chloride ion leaving with the electron pair from the bond. Simultaneously, the C-Nu bond fully forms. The geometry at the carbon center inverts, similar to an umbrella turning inside out in the wind. While the carbon atom in this compound is not a stereocenter, this inversion of configuration is a hallmark of the S_N2 mechanism. youtube.com

Scope of Nucleophiles and Resulting Functional Group Transformations (e.g., Amines, Alcohols to Ethers)

A wide variety of nucleophiles can displace the chloride ion from this compound, leading to a diverse range of functional group transformations. The efficiency of the reaction depends on the strength of the nucleophile.

Amines: Primary and secondary amines are effective nucleophiles that react with this compound to yield secondary and tertiary amines, respectively. These reactions are fundamental in the synthesis of more complex nitrogen-containing compounds. To avoid over-alkylation, where the amine product acts as a nucleophile itself, an excess of the starting amine is often employed. mnstate.edulibretexts.org

Alcohols and Alkoxides: While alcohols are weak nucleophiles, their conjugate bases, alkoxides (RO⁻), are strong nucleophiles. The reaction of an alkoxide with this compound is a classic example of the Williamson ether synthesis, providing a reliable route to ethers. chemistrysteps.com

The table below summarizes the transformations with common nucleophiles.

NucleophileReagent ExampleProduct ClassResulting Functional Group
AmineAmmonia (B1221849) (NH₃)Primary Amine-CH₂CH₂NH₂
AminePrimary Amine (RNH₂)Secondary Amine-CH₂CH₂NHR
AmineSecondary Amine (R₂NH)Tertiary Amine-CH₂CH₂NR₂
AlkoxideSodium Ethoxide (NaOCH₂CH₃)Ether-CH₂CH₂OCH₂CH₃
HydroxideSodium Hydroxide (NaOH)Alcohol-CH₂CH₂OH
CyanideSodium Cyanide (NaCN)Nitrile-CH₂CH₂CN
ThiolateSodium Ethanethiolate (NaSCH₂CH₃)Thioether-CH₂CH₂SCH₂CH₃

Kinetic and Thermodynamic Aspects of Substitution

The S_N2 reaction is bimolecular, meaning both the substrate (this compound) and the nucleophile are involved in the rate-determining step. youtube.com

Electrophilic Aromatic Substitution on the p-Methylbenzene Ring

The benzene (B151609) ring of this compound is electron-rich and undergoes electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The reaction proceeds via a two-step mechanism involving a carbocation intermediate. vanderbilt.edu The regiochemical outcome is controlled by the directing effects of the two substituents already present on the ring: the methyl group and the 2-chloroethyl group.

Regioselectivity and Directing Effects of Substituents (Methyl and Chloroethyl Groups)

The position of the incoming electrophile is not random but is directed by the existing substituents, which influence the stability of the carbocation intermediate.

Methyl Group (-CH₃): Located at the 4-position, the methyl group is an electron-donating group through induction and hyperconjugation. It is classified as an activating group and an ortho-, para-director . savemyexams.comyoutube.com It increases the electron density of the ring, making it more nucleophilic and reactive towards electrophiles than benzene itself. It directs incoming electrophiles to the positions ortho to it (positions 3 and 5).

Combined Effect: Since both groups direct substitution to different positions, the final regioselectivity is determined by the stronger activating group. The methyl group is a more potent activator than the weakly deactivating 2-chloroethyl group. Therefore, electrophilic substitution will occur predominantly at the positions ortho to the methyl group.

The table below outlines the expected regioselectivity.

PositionRelation to -CH₂CH₂Cl (C1)Relation to -CH₃ (C4)Directing InfluencePredicted Outcome
2, 6orthometaWeakly directed by -CH₂CH₂ClMinor Product(s)
3, 5metaorthoStrongly directed by -CH₃Major Product(s)

Formation and Stabilization of Arenium Ion Intermediates

The widely accepted mechanism for EAS involves the attack of the aromatic π-system on an electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma (σ) complex. wikipedia.org The stability of this intermediate determines the reaction's regioselectivity.

Formation: In the first, rate-determining step, the electrophile adds to the benzene ring, breaking the aromaticity and forming the arenium ion. This intermediate has an sp³-hybridized carbon where the electrophile has attached, and the positive charge is delocalized across the other five sp²-hybridized carbons. vanderbilt.edu

Stabilization and Regioselectivity: The stability of the possible arenium ions dictates the preferred position of attack.

Attack at C-3 (ortho to -CH₃): When the electrophile attacks at position 3, three resonance structures can be drawn for the arenium ion. One of these structures places the positive charge directly on C-4, the carbon atom bearing the electron-donating methyl group. This carbocation is significantly stabilized by the inductive and hyperconjugative effects of the methyl group. askthenerd.com This stabilization lowers the activation energy for this pathway, making it the most favorable.

Attack at C-2 (ortho to -CH₂CH₂Cl): Attack at this position also yields a resonance-stabilized arenium ion. One resonance contributor places the positive charge on C-1, which is attached to the chloroethyl group. The alkyl nature of this group provides some stabilization, but it is less effective than the methyl group.

Attack at meta positions: Attack meta to a given group does not allow a resonance structure where the positive charge is located on the carbon bearing that substituent. For an activating group like methyl, this means the meta pathway lacks the extra stabilization seen in the ortho/para pathways and is therefore disfavored.

In the final, fast step of the mechanism, a base removes the proton from the sp³-hybridized carbon, restoring the aromatic π-system and yielding the substituted product. While the arenium ion model is fundamental to explaining regioselectivity, some modern computational studies suggest that in certain cases, the reaction may proceed via a concerted mechanism or an addition-elimination pathway without a discrete arenium ion intermediate. nih.gov

Reagents and Conditions for Aromatic Functionalization (e.g., Bromination, Nitration)

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions, such as bromination and nitration. The regiochemical outcome of these reactions is directed by the two substituents already present on the benzene ring: the methyl group (-CH₃) and the 2-chloroethyl group (-CH₂CH₂Cl). The methyl group is an activating, ortho-, para-directing group, while the 2-chloroethyl group is a deactivating, ortho-, para-directing group. Due to the para-position of the methyl group relative to the chloroethyl group, the substitution will primarily occur at the positions ortho to the activating methyl group.

Bromination:

The bromination of this compound is typically carried out in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), which polarizes the bromine molecule to create a stronger electrophile. docbrown.infolibretexts.org The reaction is generally conducted in an inert solvent at or below room temperature. The major products are 2-bromo-1-(2-chloroethyl)-4-methylbenzene and, to a lesser extent, 3-bromo-1-(2-chloroethyl)-4-methylbenzene, with the former being the predominant isomer due to the directing effect of the methyl group.

Nitration:

Nitration is achieved by treating this compound with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The reaction temperature is typically kept low (e.g., 30°C) to prevent multiple nitrations and side reactions. libretexts.org Similar to bromination, the primary products are 2-nitro-1-(2-chloroethyl)-4-methylbenzene and 4-nitro-1-(2-chloroethyl)-4-methylbenzene.

Table 1: Reagents and Conditions for Aromatic Functionalization

Reaction Reagents Catalyst Conditions Major Product(s)
Bromination Bromine (Br₂) Iron(III) bromide (FeBr₃) Inert solvent, room temperature 2-Bromo-1-(2-chloroethyl)-4-methylbenzene
Nitration Nitric acid (HNO₃) Sulfuric acid (H₂SO₄) 30°C 2-Nitro-1-(2-chloroethyl)-4-methylbenzene, 4-Nitro-1-(2-chloroethyl)-4-methylbenzene

Elimination Reactions Leading to Unsaturated Derivatives

This compound can undergo elimination reactions to form unsaturated derivatives, primarily 4-methylstyrene. This reaction, known as dehydrohalogenation, involves the removal of a hydrogen atom and a halogen atom from adjacent carbon atoms. savemyexams.comlibretexts.org

Mechanism of Alkene Formation under Basic Conditions

Under basic conditions, the formation of an alkene from this compound typically proceeds through an E2 (bimolecular elimination) mechanism. perlego.comdalalinstitute.com This is a concerted, one-step reaction where a strong base removes a proton from the carbon adjacent to the one bearing the chlorine atom (the β-carbon), while simultaneously, the chlorine atom departs as a chloride ion, and a double bond is formed between the α and β carbons. masterorganicchemistry.comlibretexts.org

The rate of the E2 reaction is dependent on the concentration of both the substrate and the base, hence the term "bimolecular". dalalinstitute.comyoutube.com Strong, sterically hindered bases, such as potassium tert-butoxide, are often used to favor elimination over substitution reactions.

The key steps of the E2 mechanism are:

The base attacks a β-hydrogen.

Simultaneously, the C-H bond begins to break, and the C=C double bond begins to form.

The C-Cl bond begins to break, and the leaving group (Cl⁻) departs.

This concerted process passes through a high-energy transition state where the base, the β-hydrogen, the two carbon atoms, and the leaving group are all in the same plane. amazonaws.com

Stereochemical Considerations in Elimination Pathways

The E2 elimination reaction has specific stereochemical requirements. For the reaction to occur, the β-hydrogen and the leaving group (chlorine) must be in an anti-periplanar conformation. chemistrysteps.comtib.eu This means that they lie in the same plane but on opposite sides of the C-C bond. chemistrysteps.com This alignment allows for the smooth overlap of the orbitals involved in the formation of the new π-bond. amazonaws.com

In the case of this compound, rotation around the C-C single bond of the ethyl side chain allows the molecule to adopt the necessary anti-periplanar conformation for the E2 elimination to proceed, leading to the formation of 4-methylstyrene. Due to the free rotation, there are no significant stereochemical constraints that would favor one stereoisomer over another in the product, as the resulting alkene is not stereoisomeric.

Oxidation and Reduction Chemistry

Oxidation of the Ethyl Side Chain

The ethyl side chain of this compound can be oxidized under various conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the entire side chain to a carboxylic acid group, yielding 4-carboxy-1-(2-chloroethyl)benzene. For a more controlled oxidation, milder reagents can be employed. For instance, oxidation of the benzylic carbon could potentially lead to the formation of an alcohol or a ketone. The oxidation of toluene (B28343) and its derivatives often results in benzoic acids when strong oxidizing agents are used. ncert.nic.in The oxidation of alkyl aromatic compounds can proceed via a radical chain mechanism. desy.de

Table 2: Potential Oxidation Products of the Ethyl Side Chain

Oxidizing Agent Potential Product
Potassium permanganate (KMnO₄) 4-Carboxy-1-(2-chloroethyl)benzene
Chromic acid (H₂CrO₄) 4-Carboxy-1-(2-chloroethyl)benzene

Reduction of the Chloroethyl Group and Aromatic Ring

The chloroethyl group and the aromatic ring of this compound can undergo reduction.

Reduction of the Chloroethyl Group: The chloroethyl group can be reduced to an ethyl group through catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). google.com This reaction, known as hydrogenolysis, results in the cleavage of the carbon-chlorine bond and its replacement with a carbon-hydrogen bond, yielding 1-ethyl-4-methylbenzene.

Reduction of the Aromatic Ring: The aromatic ring can be reduced under more vigorous conditions. Catalytic hydrogenation at high pressure and temperature with catalysts like platinum, palladium, or nickel can reduce the benzene ring to a cyclohexane (B81311) ring, yielding 1-(2-chloroethyl)-4-methylcyclohexane. libretexts.org

Another method for the partial reduction of the aromatic ring is the Birch reduction, which involves dissolving the compound in a mixture of an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol. youtube.com This reaction typically reduces the aromatic ring to a 1,4-diene. For this compound, this would result in a substituted cyclohexadiene.

Table 3: Reduction Reactions and Products

Reaction Type Reagents and Conditions Product
Hydrogenolysis of Chloroethyl Group H₂, Pd/C 1-Ethyl-4-methylbenzene
Catalytic Hydrogenation of Aromatic Ring H₂, Pt/Pd/Ni, high pressure/temperature 1-(2-Chloroethyl)-4-methylcyclohexane
Birch Reduction of Aromatic Ring Na or Li in liquid NH₃, alcohol Substituted cyclohexadiene

Derivatization and Chemical Transformations of 1 2 Chloroethyl 4 Methylbenzene

Synthetic Utility as a Key Building Block.evitachem.com

1-(2-Chloroethyl)-4-methylbenzene, classified as an alkyl halide and a chlorinated aromatic hydrocarbon, serves as a fundamental building block in organic synthesis. evitachem.com Its structure, featuring a benzene (B151609) ring substituted with a chloroethyl group and a methyl group at the para position, allows for a variety of chemical modifications. evitachem.com The presence of the reactive chloroethyl group enables nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic substitution. evitachem.com This dual reactivity makes it a valuable precursor for the synthesis of a wide range of more complex molecules. evitachem.com

The synthesis of this compound itself typically starts from readily available precursors like toluene (B28343). evitachem.com Common methods involve the chlorination of toluene using reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) under reflux conditions. evitachem.com An alternative route involves the chlorination of phenethyl alcohol derivatives. evitachem.com

Introduction of New Functional Groups via Halogen Exchange Reactions (e.g., Finkelstein Reaction).onlineorganicchemistrytutor.com

The chlorine atom in this compound can be readily replaced by other halogens through halogen exchange reactions, a classic example being the Finkelstein reaction. onlineorganicchemistrytutor.com This SN2 reaction involves treating the alkyl chloride with a solution of a metal halide, such as sodium iodide in acetone, to produce the corresponding alkyl iodide. byjus.comwikipedia.org

The Finkelstein reaction is an equilibrium process that is driven to completion by taking advantage of the differential solubility of the halide salts in the chosen solvent. wikipedia.org For instance, while sodium iodide is soluble in acetone, the resulting sodium chloride is not and precipitates out of the solution, thus shifting the equilibrium towards the formation of the iodo-substituted product. byjus.comwikipedia.org This method is particularly effective for primary halides like this compound. wikipedia.org The reaction can also be adapted to introduce fluorine by using potassium fluoride (B91410) in polar solvents like dimethylformamide (DMF) or ethylene (B1197577) glycol. wikipedia.org

Table 1: Key Aspects of the Finkelstein Reaction

FeatureDescription
Reaction Type Substitution Nucleophilic Bimolecular (SN2) byjus.com
Reactants Alkyl chloride or bromide, Sodium iodide byjus.com
Solvent Acetone byjus.com
Driving Force Precipitation of insoluble sodium chloride or bromide wikipedia.org
Product Alkyl iodide byjus.com

Formation of Carbon-Carbon Bonds through Cross-Coupling Reactions.onlineorganicchemistrytutor.com

This compound can participate in various cross-coupling reactions to form new carbon-carbon bonds, a cornerstone of modern organic synthesis. These reactions typically involve a transition metal catalyst, often palladium-based, to join two different organic fragments. youtube.com While the direct use of alkyl chlorides in some cross-coupling reactions can be challenging, their conversion to more reactive organometallic reagents or the use of specific catalytic systems can facilitate these transformations.

Commonly employed cross-coupling reactions include the Suzuki, Stille, Negishi, and Sonogashira reactions. youtube.com For instance, after converting this compound to an organoboron species, it can undergo a Suzuki coupling with an aryl halide. youtube.com Similarly, conversion to an organotin reagent would enable a Stille coupling. youtube.com These reactions are instrumental in constructing complex molecular architectures from simpler precursors.

Preparation of Specialty Chemicals and Advanced Materials through Further Functionalization or Polymerization Processes.evitachem.combyjus.com

The versatility of this compound extends to the synthesis of specialty chemicals and advanced materials. evitachem.com Further functionalization of the molecule can lead to a diverse array of products with specific properties and applications. For example, the chloroethyl group can be converted to other functional groups, such as amines or ethers, through nucleophilic substitution reactions. evitachem.com

Moreover, this compound can serve as a monomer or a precursor to monomers for polymerization processes. The introduction of polymerizable groups or the direct polymerization of derivatives can lead to the formation of polymers with tailored characteristics. These materials can find use in various industrial applications.

Exploration in Complex Organic Synthesis (e.g., Pharmaceutical and Agrochemical Intermediates).evitachem.combyjus.comguidechem.com

Due to its reactivity and the ability to introduce a tolyl-ethyl moiety, this compound is a valuable intermediate in the synthesis of complex organic molecules, including those with pharmaceutical and agrochemical applications. evitachem.com The structural motif of a substituted benzene ring connected to an ethyl group is present in many biologically active compounds.

By utilizing the chemical handles present in this compound, medicinal and agricultural chemists can construct elaborate molecular frameworks. The chloroethyl group allows for the attachment of various pharmacophores or other functional groups necessary for biological activity. Its role as an intermediate underscores its importance in the development of new drugs and crop protection agents. evitachem.com

Comparative Chemical Studies

Comparison with Isomeric and Structurally Analogous Chloroethylbenzenes

The reactivity and properties of 1-(2-chloroethyl)-4-methylbenzene are best understood through comparison with its isomers and structural analogs. These comparisons highlight the influence of substituent placement, the nature of the halogen, and side-chain saturation on the molecule's chemical behavior.

The position of the chloroethyl group on the toluene (B28343) ring and the location of the chlorine atom on the ethyl side-chain significantly impact the compound's reactivity.

1-(1-Chloroethyl)-4-methylbenzene is a structural isomer of this compound. The key difference lies in the position of the chlorine atom on the ethyl side chain. In 1-(1-chloroethyl)-4-methylbenzene, the chlorine is attached to the benzylic carbon, the carbon atom directly bonded to the aromatic ring. This position makes the C-Cl bond more susceptible to cleavage, leading to the formation of a relatively stable secondary benzylic carbocation. This increased stability of the carbocation intermediate facilitates nucleophilic substitution reactions (SN1). youtube.commasterorganicchemistry.com In contrast, this compound has the chlorine on the terminal carbon of the ethyl group. The resulting primary carbocation is less stable, making SN1 reactions less favorable and SN2 reactions more likely, though often slower due to steric hindrance. youtube.commasterorganicchemistry.com

Another relevant isomer is 1-(chloromethyl)-4-methylbenzene , also known as p-methylbenzyl chloride. Here, the chlorine is directly attached to the methyl group bonded to the benzene (B151609) ring. This compound is highly reactive in nucleophilic substitution reactions due to the formation of a stable benzylic carbocation.

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundThis compound32327-68-7C9H11Cl154.63
1-(1-Chloroethyl)-4-methylbenzene1-(1-chloroethyl)-4-methylbenzene2362-36-9C9H11Cl154.63
1-(Chloromethyl)-4-methylbenzene1-(chloromethyl)-4-methylbenzene104-82-5C8H9Cl140.61

Replacing chlorine with other halogens in the 2-ethyl-4-methylbenzene structure alters the compound's reactivity due to differences in bond strength and leaving group ability.

1-(2-Iodoethyl)-4-methylbenzene (B1319481) serves as a key comparative analog. The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-chlorine (C-Cl) bond. Iodine is also a better leaving group than chlorine because the iodide ion is larger and more polarizable, allowing it to better stabilize the negative charge. Consequently, 1-(2-iodoethyl)-4-methylbenzene is more reactive in nucleophilic substitution and elimination reactions. benchchem.com For instance, it can be synthesized from this compound via a Finkelstein reaction, where the chloro group is displaced by an iodo group using sodium iodide in acetone. benchchem.com

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundThis compound32327-68-7C9H11Cl154.63
1-(2-Iodoethyl)-4-methylbenzene1-(2-iodoethyl)-4-methylbenzene120391-67-5C9H11I246.09

The presence of unsaturation in the side chain, as seen in 1-chloro-4-(2-methylallyl)benzene , introduces different reaction possibilities. This compound contains a double bond in the side chain, which can participate in addition reactions. The chlorine atom is attached to the benzene ring, making it an aryl halide. Aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides due to the stronger sp² C-Cl bond and delocalization of lone pairs on the halogen into the aromatic ring. However, the allylic methyl group can influence the reactivity of the double bond.

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundThis compound32327-68-7C9H11Cl154.63
1-Chloro-4-(2-methylallyl)benzene1-chloro-4-(2-methylallyl)benzeneNot AvailableC10H11Cl166.65

Impact of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by the electronic and steric effects of its substituents—the methyl group and the chloroethyl group.

The methyl group on the benzene ring is an electron-donating group through an inductive effect. libretexts.orgstpeters.co.in This electron donation increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. libretexts.orglumenlearning.com This activating effect is most pronounced at the ortho and para positions relative to the methyl group.

Steric hindrance also plays a crucial role, particularly in nucleophilic substitution reactions at the ethyl side chain. libretexts.org The benzene ring is a bulky group, and its presence can hinder the backside attack required for an SN2 reaction. ncert.nic.in The presence of the methyl group on the ring can further add to this steric bulk, although its effect is less direct than substituents closer to the reaction center.

The structure of this compound favors SN2 reactions over SN1 reactions at the side chain because the formation of a primary carbocation is energetically unfavorable. youtube.com However, the rate of these SN2 reactions can be slow due to the steric hindrance posed by the p-tolyl group. libretexts.orgncert.nic.in

In comparison, 1-(1-chloroethyl)-4-methylbenzene readily undergoes SN1 reactions due to the formation of a more stable secondary benzylic carbocation. youtube.commasterorganicchemistry.com The rate of SN1 reactions is primarily dependent on the stability of the carbocation intermediate. youtube.com

For 1-(2-iodoethyl)-4-methylbenzene , the weaker C-I bond and the excellent leaving group ability of iodide lead to faster rates for both SN2 and E2 reactions compared to its chloro-analog. benchchem.com

Electrophilic aromatic substitution on the benzene ring of this compound will be directed to the positions ortho to the methyl group, as the activating effect of the methyl group generally outweighs the deactivating effect of the chloroethyl group.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Chloroethyl)-4-methylbenzene, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of this compound can be optimized by evaluating solvents, temperatures, and catalysts. For example, thermally induced cyclization of structurally similar compounds (e.g., 1-(1-azidovinyl)-4-methylbenzene) in green solvents like 2-MeTHF or cyclopentyl methyl ether (CPME) has shown higher yields compared to traditional solvents like toluene . Systematic optimization should include kinetic studies, solvent polarity analysis, and catalytic screening (e.g., Lewis acids). Comparative tables of solvent performance (Table 1 in ) provide a template for experimental design.

Q. What analytical techniques are most reliable for characterizing this compound and confirming its purity?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is critical for identifying volatile intermediates and verifying molecular weight (e.g., as demonstrated for 1-(2-bromovinyl)-4-methylbenzene in ). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FTIR) should be used to confirm functional groups and structural integrity. Purity assessment via HPLC with UV detection is recommended, with thresholds ≥95% for research-grade material.

Q. What safety protocols and waste management practices are essential when handling this compound?

  • Methodological Answer : Chlorinated aromatic compounds require strict PPE (gloves, goggles, fume hoods) due to potential toxicity. Waste should be segregated in labeled, airtight containers and treated by neutralization (e.g., sodium bicarbonate for acidic residues) or incineration by licensed facilities. Protocols for alkyl halides, as outlined for 1-Butyl-4-methylbenzene , are applicable, including spill management with inert absorbents like vermiculite.

Q. How does the reactivity of this compound compare to structurally similar chlorinated aromatics?

  • Methodological Answer : The chloroethyl group enhances electrophilic substitution reactivity at the para-methyl position. Comparative studies with analogs like 1-(2-Chloroethyl)-3-methylbenzene (CAS 39199-36-5) show differences in regioselectivity due to steric and electronic effects . Reactivity can be quantified via Hammett constants or DFT calculations to predict substitution patterns.

Q. What solvent systems are optimal for reactions involving this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution, while non-polar solvents (toluene, CPME) are suitable for radical or thermal reactions. Solvent selection should align with reaction mechanism: e.g., 2-MeTHF improved cyclization yields in related systems by reducing side reactions .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization behavior of this compound under thermal or catalytic conditions?

  • Methodological Answer : Cyclization likely proceeds via a radical or carbocation intermediate, depending on conditions. For example, thermal activation in CPME may favor a radical pathway, while Lewis acids (e.g., AlCl₃) stabilize carbocations. Isotopic labeling (e.g., ¹³C at the chloroethyl group) and trapping experiments can elucidate intermediates .

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

  • Methodological Answer : Replace traditional solvents with bio-based alternatives (e.g., 2-MeTHF from biomass) to reduce environmental impact . Catalytic recycling (e.g., immobilized catalysts) and energy-efficient methods (microwave-assisted synthesis) can minimize waste. Life-cycle assessment (LCA) tools should quantify improvements in E-factor and atom economy.

Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

  • Methodological Answer : Discrepancies often arise from impurities or unaccounted stereochemistry. Reproduce experiments using standardized protocols (e.g., solvent drying, inert atmosphere). Cross-validate spectral data with computational predictions (e.g., DFT for NMR chemical shifts) . Collaborative platforms like PubChem provide peer-reviewed datasets for benchmarking.

Q. What computational models predict the physicochemical properties or reaction pathways of this compound?

  • Methodological Answer : Density functional theory (DFT) calculates bond dissociation energies (BDEs) for the C-Cl bond, informing stability under thermal stress. Molecular dynamics simulations model solubility parameters, while QSAR predicts toxicity profiles. Tools like Gaussian or ORCA are standard for such analyses .

Q. Which catalytic systems enhance the functionalization of this compound in cross-coupling reactions?

  • Methodological Answer : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling at the chloroethyl group, while photoredox catalysis (e.g., Ru(bpy)₃²⁺) facilitates C-H activation. Screening ligand libraries (e.g., bipyridines vs. phosphines) optimizes selectivity, as shown in analogous aryl chloride systems .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.